2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester is a complex organic compound with a unique structure that combines a naphthalene ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester typically involves multiple steps One common method involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalystThe dimethylamino group is introduced via a substitution reaction using dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyloxy and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthalenemethanol derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The acetyloxy and dimethylamino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-Methyl-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications .
Properties
IUPAC Name |
methyl 4-acetyloxy-6-(dimethylamino)naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10(18)21-15-8-12(16(19)20-4)7-11-5-6-13(17(2)3)9-14(11)15/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFHRQBMJYNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=C(C=CC2=CC(=C1)C(=O)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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